Cas no 934329-77-8 (2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE)

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE structure
934329-77-8 structure
Product Name:2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Número CAS:934329-77-8
MF:C14H17BO3
Megavatios:244.093984365463
MDL:MFCD11227082
CID:1982370
PubChem ID:69400719
Update Time:2024-10-26

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Propiedades químicas y físicas

Nombre e identificación

    • 2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzofuran
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
    • MB09845
    • MFCD11227082
    • EN300-365127
    • BENZOFURAN-6-BORONIC ACID PINACOL ESTER
    • 934329-77-8
    • AKOS027393030
    • BS-38770
    • DA-36843
    • F53382
    • Z2044739279
    • (1-Benzofuran-6-yl)boronic acid pinacol ester
    • CS-0175684
    • SCHEMBL5314113
    • SY248526
    • MDL: MFCD11227082
    • Renchi: 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9H,1-4H3
    • Clave inchi: MHDVSQAMAAZZEG-UHFFFAOYSA-N
    • Sonrisas: O1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=C1

Atributos calculados

  • Calidad precisa: 244.1270746g/mol
  • Masa isotópica única: 244.1270746g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 1
  • Complejidad: 313
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 31.6Ų

Propiedades experimentales

  • Denso: 1.1±0.1 g/cm3
  • Punto de ebullición: 340.0±15.0 °C at 760 mmHg
  • Punto de inflamación: 159.4±20.4 °C
  • PSA: 31.60000
  • Logp: 2.73200
  • Presión de vapor: 0.0±0.7 mmHg at 25°C

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Información de Seguridad

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE PrecioMás >>

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2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Acetonitrile ;  rt → 60 °C; 16 h, 60 °C
Referencia
Pyrimidine sulfamide derivative, preparation method and medical application thereof
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 130 °C
Referencia
Electroluminescent material based on indole-derivative host and iridium compound dopant for organic electroluminescent device
, Korea, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  38 h, 80 °C
Referencia
Preparation of 4-carboxypyrazoles as antivirals for treatment of hepatitis C virus (HCV) infection
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Solvents: Dichloromethane ;  4 h, reflux
Referencia
Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase
Prazeres, Veronica F. V.; Sanchez-Sixto, Cristina; Castedo, Luis; Lamb, Heather; Hawkins, Alastair R.; et al, ChemMedChem, 2007, 2(2), 194-207

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  18 h, rt → 80 °C
Referencia
4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Toluene ;  3 h, reflux; reflux → rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.4 Solvents: Dichloromethane ;  4 h, reflux
Referencia
Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase
Prazeres, Veronica F. V.; et al, ChemMedChem, 2007, 2(2), 194-207

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
1.2 Catalysts: 15-Crown-5 ;  16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ;  3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ;  -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.4 Solvents: Dichloromethane ;  4 h, reflux
Referencia
Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase
Prazeres, Veronica F. V.; et al, ChemMedChem, 2007, 2(2), 194-207

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 130 °C
Referencia
Ni-Catalyzed Reductive Dibenzylation of Trifluoromethylalkenes for CF3-Containing All-Carbon Quaternary Center Construction
Chen, Kai; Liu, Qian; Wan, Jinyan; Zhu, Chuan; Feng, Chao, Organic Letters, 2023, 25(32), 5995-6000

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  overnight, 80 °C
Referencia
Preparation of five membered heterocyclic compounds as STING agonists
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 130 °C
Referencia
Preparation of indole-based compounds as organic electroluminescent materials
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
Referencia
4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates
, United States, , ,

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Raw materials

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Preparation Products

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:934329-77-8)2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Número de pedido:A1094784
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:13
Precio ($):477.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:934329-77-8)2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
A1094784
Pureza:99%
Cantidad:5g
Precio ($):477.0